N-Boc-D-cyclohexylglycinol
Overview
Description
N-Boc-D-cyclohexylglycinol is a synthetic organic compound with the molecular formula C13H25NO3. It is a white crystalline solid that is soluble in common organic solvents. This compound is often used in peptide synthesis and as a chiral intermediate in various chemical reactions .
Preparation Methods
The preparation of N-Boc-D-cyclohexylglycinol typically involves the reaction of D-cyclohexylglycine with tert-butoxycarbonyl chlorinating agent (Boc2O) to generate the desired product . Another method involves the reduction of N-protected amino acids to 1,2-amino alcohols using 1,1’-carbonyldiimidazole and sodium borohydride .
Chemical Reactions Analysis
N-Boc-D-cyclohexylglycinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include sodium borohydride, 1,1’-carbonyldiimidazole, and tert-butoxycarbonyl chlorinating agent . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Boc-D-cyclohexylglycinol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides.
Chiral Intermediates: It serves as a chiral intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
Proteomics Research: It is used in proteomics research to study protein structures and functions.
Mechanism of Action
The mechanism of action of N-Boc-D-cyclohexylglycinol involves its role as a chiral intermediate in chemical reactions. It interacts with molecular targets and pathways to facilitate the synthesis of peptides and other compounds. The specific molecular targets and pathways depend on the particular application and reaction conditions .
Comparison with Similar Compounds
N-Boc-D-cyclohexylglycinol can be compared with other similar compounds such as:
N-Boc-L-cyclohexylglycinol: This compound has a similar structure but differs in the stereochemistry of the cyclohexyl group.
Boc-D-phenylalaninol: Another compound used in peptide synthesis with a different aromatic group.
Boc-2-methoxy-L-phenylalanine: A compound used in solid-phase peptide synthesis with a methoxy group.
This compound is unique due to its specific chiral configuration and its applications in peptide synthesis and as a chiral intermediate.
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBRORWNNGUYQA-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479918 | |
Record name | tert-Butyl [(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188348-00-7 | |
Record name | tert-Butyl [(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-D-cyclohexylglycinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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